4-(Trifluoromethyl)cyclohexanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

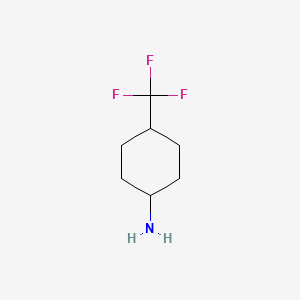

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBWLMWEQURJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974205, DTXSID201274050 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-70-6, 1073266-02-0, 1073266-01-9 | |

| Record name | 4-(Trifluoromethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Trifluoromethyl)cyclohexanamine chemical properties

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanamine

Introduction

This compound is a versatile chemical compound recognized for its distinctive trifluoromethyl group, which significantly influences its chemical properties.[1][2] This functional group enhances the compound's stability, reactivity, and lipophilicity, making it a valuable building block in various scientific and industrial fields.[1][3] Primarily available as a mixture of cis- and trans-isomers, this compound serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][4] Its ability to modulate biological activity makes it a compound of high interest in drug discovery and medicinal chemistry.[1][4] This guide provides a comprehensive overview of the core chemical properties, applications, and safety information for this compound.

Chemical and Physical Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings. The data presented is a compilation from various chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 58665-70-6 | [1][5][6][7][8][9] |

| Molecular Formula | C₇H₁₂F₃N | [1][6][7][8][9] |

| Molecular Weight | 167.17 g/mol | [6][7] |

| Appearance | Colorless to light yellow clear liquid | [1][2] |

| Boiling Point | 71 °C at 28 mmHg | [1][5][9] |

| Density | 1.15 g/mL | [1] |

| Refractive Index | n20/D 1.4 | [1] |

| Purity | ≥ 98% (GC) | [1] |

| Storage | Store at room temperature | [1][4] |

Safety and Hazard Information

This compound is associated with several hazards and requires careful handling. The GHS hazard classifications and precautionary statements are crucial for ensuring laboratory safety.

| Hazard Information | Details | Reference |

| Signal Word | Warning | [6][7] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [6][7][10] |

| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [6][7] |

| Hazard Classifications | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2)Specific target organ toxicity — single exposure (Category 3), Respiratory system | [6][7][10] |

| UN Number | 2734 | [9] |

Applications in Research and Industry

The unique properties imparted by the trifluoromethyl group make this compound a valuable intermediate in several areas:

-

Pharmaceutical Development: It is a key building block in the synthesis of various pharmaceuticals.[1][4] The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[3] It is particularly noted for its use in developing medications for neurological disorders by modulating neurotransmitter activity.[1][2][4]

-

Agrochemicals: The compound is utilized in the formulation of pesticides and herbicides. The trifluoromethyl group can improve the efficacy and stability of these agents in plant systems.[1][4]

-

Materials Science: It is incorporated into polymer formulations to enhance thermal stability and chemical resistance, contributing to the production of durable industrial materials.[1][4]

-

Fluorinated Compounds Research: As a fluorinated amine, it is a subject of study for its unique properties, such as increased lipophilicity and bioactivity, which are beneficial in drug design.[1][4]

Caption: Role of this compound in various applications.

Experimental Protocols and Characterization

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, general synthetic strategies for related fluorinated cyclohexanes often involve multi-step processes. For instance, the synthesis of related tetrafluorocyclohexylamine motifs has been achieved starting from a Birch reduction of benzonitrile, followed by epoxidation and hydrofluorination reactions.[11]

General Characterization Methods:

The structural confirmation and purity analysis of this compound and its derivatives would typically involve standard spectroscopic techniques. Researchers are advised to use these methods to verify the identity and purity of the compound before use.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key absorptions would be expected for N-H stretching of the amine group and C-F stretching of the trifluoromethyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound, verifying its molecular formula.[12]

-

Gas Chromatography (GC): As indicated by purity data, GC is a suitable method for assessing the purity of this liquid compound.[1]

Note: One supplier, Sigma-Aldrich, notes that for their "AldrichCPR" grade product, they do not collect analytical data, and the buyer assumes responsibility for confirming the product's identity and purity.[7] Researchers should ensure they acquire the compound from a source that provides a certificate of analysis or perform their own characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jelsciences.com [jelsciences.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | 58665-70-6 [chemicalbook.com]

- 6. 4-(Trifluoromethyl)cyclohexylamine AldrichCPR 58665-70-6 [sigmaaldrich.com]

- 7. 4-(Trifluoromethyl)cyclohexylamine AldrichCPR 58665-70-6 [sigmaaldrich.com]

- 8. 58665-70-6 | 4-(TRIFLUOROMETHYL)CYCLOHEXYLAMINE | Tetrahedron [thsci.com]

- 9. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 10. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. BJOC - Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif [beilstein-journals.org]

- 12. rsc.org [rsc.org]

- 13. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 4-(Trifluoromethyl)cyclohexanamine

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)cyclohexanamine

Introduction

This compound is a fluorinated cycloaliphatic amine that has garnered significant interest within the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group onto the cyclohexane ring imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and altered basicity compared to its non-fluorinated analogue. These characteristics make it a valuable building block in the synthesis of novel therapeutic agents and other bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the core , detailed experimental protocols for their determination, and logical workflows to illustrate these processes. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | References |

| Molecular Formula | C₇H₁₂F₃N | [2][3][4][5] |

| Molecular Weight | 167.17 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 71 °C at 28 mmHg | [2][4][6] |

| Density | 1.15 g/cm³ | [2] |

| Refractive Index | ~1.40 | [2] |

| pKa | 10.29 ± 0.70 (Predicted) | [3] |

| LogP | 2.0662 | [7] |

Experimental Protocols

The following sections detail the methodologies for determining the key .

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small quantities of a liquid like this compound, a common method is distillation under reduced pressure to prevent decomposition.

Methodology:

-

The sample is placed in a distillation flask connected to a condenser, a receiving flask, and a vacuum source.

-

The pressure is reduced to a specific value (e.g., 28 mmHg).[2][6]

-

The flask is heated gradually.

-

The temperature at which the liquid boils and condenses in the condenser is recorded as the boiling point at that specific pressure.

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a highly accurate method for its determination.[8][9]

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water or a suitable co-solvent system.[8][10]

-

Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.[10]

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter after each addition of the titrant.[8][9]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[8]

Determination of LogP (Shake-Flask Method)

LogP, the logarithm of the partition coefficient, is a measure of a compound's lipophilicity. The shake-flask method is the traditional and most reliable method for its experimental determination.[11]

Methodology:

-

Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together and allowing the layers to separate.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a separatory funnel and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids.

-

Equilibration: The mixture is allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[12]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[11]

Determination of Solubility

Aqueous solubility is a critical property for drug candidates.

Methodology:

-

An excess amount of this compound is added to a known volume of water or a relevant buffer solution in a vial.

-

The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[13]

-

The suspension is then filtered to remove the undissolved solid or liquid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, GC). This concentration represents the equilibrium solubility.

Interrelation of Physicochemical Properties in Drug Development

The physicochemical properties of a molecule like this compound are not independent variables but are interconnected and collectively influence its potential as a drug candidate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 58665-70-6 | 4-(TRIFLUOROMETHYL)CYCLOHEXYLAMINE | Tetrahedron [thsci.com]

- 6. This compound | 58665-70-6 [chemicalbook.com]

- 7. chemscene.com [chemscene.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. acdlabs.com [acdlabs.com]

- 12. agilent.com [agilent.com]

- 13. web.mnstate.edu [web.mnstate.edu]

An In-depth Technical Guide to 4-(Trifluoromethyl)cyclohexanamine (CAS: 58665-70-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanamine is a versatile saturated carbocyclic compound featuring a trifluoromethyl group, a moiety of significant interest in medicinal chemistry.[1] This building block is increasingly utilized in the synthesis of novel pharmaceutical agents, particularly those targeting the central nervous system.[2] The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound, with the CAS number 58665-70-6, is typically available as a mixture of cis and trans isomers.[2] It presents as a colorless to light yellow liquid.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 58665-70-6 | [4] |

| Molecular Formula | C₇H₁₂F₃N | [2] |

| Molecular Weight | 167.17 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 71 °C at 28 mmHg | [4] |

| Density | 1.15 g/mL | [2] |

| Refractive Index | n20/D 1.4 | [2] |

| Purity | ≥98% (GC) | [2] |

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a general synthetic approach can be inferred from the literature on related fluorinated cyclohexanes. A plausible synthetic pathway is outlined below. This should be considered a representative scheme, and specific reaction conditions would require optimization.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Reductive Amination (Illustrative)

The following is a generalized, illustrative protocol for the reductive amination of 4-(Trifluoromethyl)cyclohexanone. Note: This is a hypothetical procedure based on standard organic chemistry principles and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: To a solution of 4-(Trifluoromethyl)cyclohexanone (1 equivalent) in an appropriate solvent such as methanol or ethanol, add an excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol (typically 5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2 equivalents), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl) until the evolution of gas ceases. Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its incorporation into drug candidates is driven by the advantageous properties conferred by the trifluoromethyl group.

Neurological Disorders

A primary application of this compound is in the development of therapeutics for neurological disorders.[2][5] The trifluoromethylcyclohexyl moiety can be found in molecules designed to interact with various central nervous system targets. The lipophilicity imparted by the trifluoromethyl group can aid in crossing the blood-brain barrier, a critical hurdle for CNS-acting drugs.[3]

Agrochemicals

Beyond pharmaceuticals, this compound is also used in the synthesis of modern agrochemicals.[2] The trifluoromethyl group can enhance the efficacy and stability of pesticides and herbicides.

Material Science

In the field of material science, this compound can be incorporated into polymers to improve their thermal and chemical resistance.[5]

Drug Discovery Workflow

The integration of this compound into a drug discovery pipeline generally follows a structured workflow, from initial library synthesis to preclinical evaluation.

Caption: A generalized workflow for the use of this compound in drug discovery.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[6]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds in the pharmaceutical, agrochemical, and material science sectors. Its utility is largely attributed to the unique physicochemical properties imparted by the trifluoromethyl group. For researchers and drug development professionals, this compound offers significant potential for the creation of new chemical entities with improved efficacy, metabolic stability, and bioavailability, particularly in the challenging area of central nervous system disorders. As synthetic methodologies continue to advance, the applications of this compound are expected to expand further.

References

- 1. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 58665-70-6 [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(Trifluoromethyl)cyclohexan-1-amine hydrochloride | C7H13ClF3N | CID 18769922 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanamine is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, including detailed experimental protocols, quantitative data, and methods for the synthesis of key starting materials and the separation of the resulting stereoisomers.

Synthetic Pathways

Two principal synthetic strategies have been identified for the preparation of this compound:

-

Reductive Amination of 4-(Trifluoromethyl)cyclohexanone: This is a widely used method for the synthesis of cyclohexylamines. It involves the reaction of a ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.

-

Catalytic Hydrogenation of 4-(Trifluoromethyl)aniline: This method involves the reduction of the aromatic ring of 4-(trifluoromethyl)aniline using a heterogeneous catalyst, such as Raney Nickel, under a hydrogen atmosphere. This approach is often employed in industrial settings for the large-scale production of cyclohexylamines.

Below, we delve into the specifics of each pathway, including the synthesis of the necessary starting materials.

Synthesis of Starting Materials

Synthesis of 4-(Trifluoromethyl)cyclohexanone

The key precursor for the reductive amination pathway is 4-(trifluoromethyl)cyclohexanone. Its synthesis can be achieved through various methods, including the oxidation of 4-(trifluoromethyl)cyclohexanol.

Experimental Protocol: Oxidation of 4-(Trifluoromethyl)cyclohexanol

A method for the synthesis of 4-substituted cyclohexanones involves the oxidation of the corresponding cyclohexanol. In a typical procedure, 4-(trifluoromethyl)cyclohexanol is reacted with an oxidizing agent in an organic solvent. The reaction is carried out under a catalytic system, and oxygen-containing gas is used as the oxidant. This method is advantageous due to its low cost, good reaction selectivity, and high yield. The reaction is generally conducted at a temperature ranging from 0 to 100 °C, with a preferred range of 0 to 50 °C. The oxidation time can vary from 0.5 to 24 hours, with a typical duration of 1 to 6 hours. Suitable solvents include dichloromethane, dichloroethane, toluene, and others.[1]

| Parameter | Value |

| Starting Material | 4-(Trifluoromethyl)cyclohexanol |

| Oxidant | Oxygen-containing gas |

| Temperature | 0-100 °C (0-50 °C preferred) |

| Reaction Time | 0.5-24 h (1-6 h preferred) |

| Solvents | Dichloromethane, Dichloroethane, Toluene, etc. |

Synthesis of 4-(Trifluoromethyl)aniline

For the catalytic hydrogenation route, 4-(trifluoromethyl)aniline is the required starting material. One common industrial synthesis involves the reaction of p-chlorobenzotrifluoride with ammonia at high temperatures and pressures, often in the presence of a catalyst.[2][3]

Core Synthesis of this compound

Pathway 1: Reductive Amination of 4-(Trifluoromethyl)cyclohexanone

This pathway offers a versatile and widely applicable method for the synthesis of this compound.

Experimental Protocol:

A general procedure for the reductive amination of a cyclohexanone derivative can be adapted for 4-(trifluoromethyl)cyclohexanone.[4] In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), 4-(trifluoromethyl)cyclohexanone (1.0 eq) is dissolved in an anhydrous solvent such as dichloromethane (DCM) or methanol. An amine source, such as ammonia in methanol or ammonium acetate, is added, followed by an acid catalyst like glacial acetic acid (1.2 eq). The mixture is stirred at room temperature for a period to facilitate the formation of the iminium ion intermediate. Subsequently, a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium borohydride, is added portion-wise. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude product, which is then purified.

| Parameter | Reagent/Condition |

| Starting Material | 4-(Trifluoromethyl)cyclohexanone |

| Amine Source | Ammonia in Methanol / Ammonium Acetate |

| Reducing Agent | Sodium Triacetoxyborohydride / Sodium Borohydride |

| Catalyst | Glacial Acetic Acid |

| Solvent | Dichloromethane / Methanol |

| Temperature | Room Temperature |

Logical Workflow for Reductive Amination:

References

- 1. CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents [patents.google.com]

- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 3. cis-4-(Trifluoromethyl)cyclohexylamine | 1073266-01-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure and Stereoisomers of 4-(Trifluoromethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, physicochemical properties, and experimental protocols related to 4-(Trifluoromethyl)cyclohexanamine. This compound is a valuable building block in medicinal chemistry and materials science, largely due to the unique electronic properties imparted by the trifluoromethyl group.

Introduction

This compound is a cyclic aliphatic amine featuring a trifluoromethyl group substituted on the cyclohexane ring. This functional group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The compound exists as a mixture of cis and trans stereoisomers, which can exhibit different biological activities and physical properties. A thorough understanding of its stereochemistry is therefore critical for its application in pharmaceutical development and materials science.

Structure and Stereoisomerism

The molecular structure of this compound consists of a cyclohexane ring with an amine (-NH₂) group and a trifluoromethyl (-CF₃) group attached to carbons 1 and 4, respectively.

Stereoisomers:

Due to the substituted cyclohexane ring, this compound exists as two distinct stereoisomers:

-

cis-4-(Trifluoromethyl)cyclohexanamine : In this isomer, both the amine and trifluoromethyl groups are on the same side of the cyclohexane ring (either both axial or both equatorial in the chair conformation). The cis isomer is achiral as it possesses a plane of symmetry.

-

trans-4-(Trifluoromethyl)cyclohexanamine : In this isomer, the amine and trifluoromethyl groups are on opposite sides of the ring. The most stable chair conformation places both bulky substituents in the equatorial position. The trans isomer is also achiral, possessing a plane of symmetry.

These two isomers are diastereomers of each other, meaning they are non-mirror-image, non-superimposable stereoisomers. As neither the cis nor the trans isomer is chiral, there are no enantiomers for this compound.

Caption: Relationship between the stereoisomers of this compound.

Physicochemical Data

The properties of the individual stereoisomers can differ significantly. The following table summarizes available quantitative data for the cis and trans isomers.

| Property | cis-4-(Trifluoromethyl)cyclohexanamine | trans-4-(Trifluoromethyl)cyclohexanamine | Mixture (cis- and trans-) |

| CAS Number | 1073266-01-9[1][2] | 1073266-02-0[3] | 58665-70-6[4] |

| Molecular Formula | C₇H₁₂F₃N | C₇H₁₂F₃N | C₇H₁₂F₃N[4] |

| Molecular Weight | 167.18 g/mol [2][5] | 167.18 g/mol [6] | 167.18 g/mol [4][7] |

| Appearance | Colorless to light yellow liquid[1][5] | Colorless to light orange/yellow liquid[6] | Colorless to light yellow liquid[7] |

| Density | 1.16 g/cm³[5] | Not available | ~1.15 g/cm³[7] |

| Boiling Point | Not available | Not available | 71 °C @ 28 mmHg[7] |

| Refractive Index (n20D) | ~1.41[2][5] | ~1.41[6] | ~1.4[7] |

Experimental Protocols

Detailed experimental protocols for the synthesis and separation of this compound stereoisomers are not widely published in peer-reviewed literature. However, a plausible and standard multi-step synthesis can be derived from established chemical transformations.

A. Synthesis of this compound (cis/trans mixture)

This synthesis involves a two-step process starting from the corresponding ketone.

Step 1: Synthesis of 4-(Trifluoromethyl)cyclohexanone Oxime

This procedure is adapted from the general synthesis of cyclohexanone oxime.[8][9]

-

Materials: 4-(Trifluoromethyl)cyclohexanone[10], hydroxylamine hydrochloride, sodium acetate, water, diethyl ether.

-

Protocol:

-

Dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in water.

-

Warm the solution to approximately 40°C.

-

Add 4-(Trifluoromethyl)cyclohexanone (1.0 eq) to the solution with vigorous stirring.

-

Continue to stir the mixture. The oxime product will begin to separate as either a solid or an oil.

-

Cool the reaction mixture in an ice bath to maximize precipitation/separation.

-

Extract the product using diethyl ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-(Trifluoromethyl)cyclohexanone oxime. The product can be used in the next step without further purification.

-

Step 2: Reduction of 4-(Trifluoromethyl)cyclohexanone Oxime to this compound

This procedure involves the reduction of the oxime to the primary amine. Catalytic hydrogenation is a common method.

-

Materials: 4-(Trifluoromethyl)cyclohexanone oxime, ethanol (or another suitable solvent), Raney Nickel or Platinum on Carbon (Pt/C) catalyst, hydrogen gas source.

-

Protocol:

-

Dissolve the crude oxime from Step 1 in ethanol in a high-pressure hydrogenation vessel.

-

Add a catalytic amount of Raney Nickel or Pt/C to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (pressure will vary depending on the specific catalyst and equipment, typically 50-500 psi).

-

Heat and stir the reaction mixture until hydrogen uptake ceases (monitor via pressure gauge).

-

Cool the vessel, carefully vent the hydrogen, and purge with an inert gas like nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude mixture of cis- and trans-4-(Trifluoromethyl)cyclohexanamine.

-

Caption: Proposed workflow for the synthesis of this compound.

B. Separation of cis and trans Stereoisomers

The separation of diastereomers is often achievable by physical methods. Fractional crystallization of diastereomeric salts is a classical and effective technique.[11]

-

Principle: The cis and trans isomers, being diastereomers, will have different physical properties. By reacting the amine mixture with a chiral acid, two different diastereomeric salts are formed. These salts will have different solubilities in a given solvent system, allowing one to be selectively crystallized.

-

Protocol Outline:

-

Dissolve the crude mixture of cis- and trans-4-(Trifluoromethyl)cyclohexanamine in a suitable solvent (e.g., methanol, ethanol, or isopropanol).

-

Add a solution of a chiral resolving agent, such as (+)-tartaric acid or (-)-mandelic acid (0.5 equivalents, assuming a racemic mixture), dissolved in the same solvent.

-

Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt.

-

Collect the crystals by filtration. This first crop will be enriched in one diastereomer (e.g., the trans isomer salt).

-

The mother liquor will be enriched in the other diastereomeric salt (e.g., the cis isomer salt). It can be concentrated and cooled to yield a second crop.

-

Multiple recrystallizations of the solid fractions may be required to achieve high diastereomeric purity.

-

To recover the free amine, treat the separated, purified salts with a base (e.g., aqueous NaOH) and extract the free amine with an organic solvent.

-

Purity of the separated isomers should be assessed by methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

References

- 1. cis-4-(Trifluoromethyl)cyclohexylamine | 1073266-01-9 | TCI Deutschland GmbH [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]

- 9. prepchem.com [prepchem.com]

- 10. 4-(Trifluoromethyl)cyclohexanone | 75091-99-5 | FT28474 [biosynth.com]

- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

An In-depth Technical Guide to cis- and trans-4-(Trifluoromethyl)cyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cis- and trans-4-(trifluoromethyl)cyclohexanamine are fluorinated building blocks of significant interest in medicinal chemistry and drug discovery. The incorporation of the trifluoromethyl (CF3) group, a bioisostere for a methyl group, can profoundly influence the physicochemical and pharmacological properties of a molecule. This includes modulating lipophilicity, metabolic stability, and binding affinity to biological targets. As key intermediates, these isomers are utilized in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the properties, synthesis, characterization, and potential applications of both the cis- and trans- isomers of 4-(trifluoromethyl)cyclohexanamine.

Physicochemical Properties

The stereochemistry of the trifluoromethyl and amine groups on the cyclohexane ring dictates the conformational preferences and, consequently, the physical and chemical properties of each isomer. The trifluoromethyl group is known to have a significant impact on the conformational equilibrium of the cyclohexane ring.

Table 1: Physicochemical Properties of cis- and trans-4-(Trifluoromethyl)cyclohexanamine

| Property | cis-4-(Trifluoromethyl)cyclohexanamine | trans-4-(Trifluoromethyl)cyclohexanamine |

| Molecular Formula | C₇H₁₂F₃N | C₇H₁₂F₃N |

| Molecular Weight | 167.17 g/mol | 167.17 g/mol |

| Predicted Boiling Point | 145.1 ± 35.0 °C | 145.1 ± 35.0 °C |

| Predicted Density | 1.136 ± 0.06 g/cm³ | 1.136 ± 0.06 g/cm³ |

| Predicted pKa | 10.29 ± 0.70 | 10.29 ± 0.70 |

| Refractive Index | 1.4050 to 1.4090 | 1.4040 to 1.4080 |

| A-value (CF₃ group) | - | 2.37 kcal/mol[1] |

Synthesis and Separation of Isomers

The synthesis of cis- and trans-4-(trifluoromethyl)cyclohexanamine typically proceeds through the common intermediate, 4-(trifluoromethyl)cyclohexanone. The stereochemical outcome of the final reduction step determines the predominant isomer.

Synthesis of 4-(Trifluoromethyl)cyclohexanone

A common route to 4-(trifluoromethyl)cyclohexanone involves the catalytic hydrogenation of 4-(trifluoromethyl)phenol, followed by oxidation of the resulting 4-(trifluoromethyl)cyclohexanol.[2]

Experimental Workflow for Synthesis of 4-(Trifluoromethyl)cyclohexanone

Caption: Synthesis of the key intermediate, 4-(trifluoromethyl)cyclohexanone.

Stereoselective Synthesis of cis- and trans-4-(Trifluoromethyl)cyclohexanamine

The isomeric mixture of this compound can be obtained via reductive amination of 4-(trifluoromethyl)cyclohexanone. The choice of reducing agent and reaction conditions can influence the cis/trans ratio.

-

Reductive Amination for cis-Isomer: Reductive amination of 4-substituted cyclohexanones with ammonia in the presence of specific catalysts, such as noble metal borides, has been shown to favor the formation of the cis-isomer.[3] A two-step process involving reaction with benzylamine followed by hydrogenolysis can also yield high cis-selectivity.[4]

-

Reduction of Oxime for trans-Isomer: Reduction of the corresponding 4-(trifluoromethyl)cyclohexanone oxime with sodium in alcohol (a dissolving metal reduction) typically favors the formation of the more thermodynamically stable trans-isomer.[5]

Experimental Workflow for Reductive Amination

Caption: General reductive amination of 4-(trifluoromethyl)cyclohexanone.

Separation of Isomers

Separating the cis and trans isomers can be achieved through several methods:

-

Fractional Crystallization: This classical method involves the formation of salts (e.g., hydrochlorides or pivalates) of the amine mixture. The different solubilities of the diastereomeric salts in a suitable solvent allow for their separation by fractional crystallization.[5][6]

-

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with high purity. The choice of a suitable stationary phase (e.g., chiral or specific C30 columns) and mobile phase is crucial for achieving baseline separation.[7]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the characterization and differentiation of the cis and trans isomers. The chemical shifts and coupling constants of the protons and carbons are sensitive to their stereochemical environment.

Table 2: Predicted and Experimental NMR Data

| Isomer | Nucleus | Predicted Chemical Shift (ppm) | Experimental Data |

| trans | ¹H | Not available | ¹H NMR spectrum available[8] |

| trans | ¹³C | C1 (amine): ~50, C4 (CF₃): ~35 (q), CF₃: ~127 (q)[9] | Not available |

| cis | ¹H | Not available | Not available |

| cis | ¹³C | C1 (amine): ~45, C4 (CF₃): ~33 (q), CF₃: ~127 (q)[9] | Not available |

The trifluoromethyl group's influence on the ¹³C NMR chemical shifts of the cyclohexane ring is significant. The carbon bearing the CF₃ group (C4) and the carbon bearing the amine group (C1) will exhibit characteristic chemical shifts and splitting patterns due to coupling with the fluorine atoms.[9]

Conformational Analysis

The conformational preference of the substituents on the cyclohexane ring is a critical factor determining the biological activity of the molecule. The A-value (conformational free energy) of a substituent quantifies its preference for the equatorial position. The experimentally determined A-value for the trifluoromethyl group is 2.37 kcal/mol, indicating a strong preference for the equatorial position, which is slightly greater than that of an isopropyl group.[1]

-

trans-isomer: The thermodynamically more stable conformation of the trans-isomer has both the trifluoromethyl group and the amino group in equatorial positions, minimizing steric interactions.

-

cis-isomer: The cis-isomer exists as an equilibrium of two chair conformations. One has an axial trifluoromethyl group and an equatorial amino group, while the other has an equatorial trifluoromethyl group and an axial amino group. Given the larger A-value of the trifluoromethyl group compared to the amino group, the conformation with the equatorial trifluoromethyl group is expected to be the major contributor at equilibrium.

Logical Relationship of Conformational Preferences

Caption: Conformational preferences of cis- and trans-isomers.

Applications in Drug Discovery and Development

The 4-(trifluoromethyl)cyclohexylamine scaffold is a valuable building block in the design of novel therapeutic agents, particularly for neurological disorders. The trifluoromethyl group can enhance drug efficacy by improving metabolic stability and modulating receptor binding affinity.[8][10]

While specific biological data for the parent cis- and trans-4-(trifluoromethyl)cyclohexanamine are not extensively published, derivatives of related fluorinated cyclohexylamines have shown affinity for key CNS targets. For instance, derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine have been investigated for their affinity to the serotonin transporter and the 5-HT1A receptor, both important targets in the treatment of depression and anxiety.[2]

The development of drugs containing the 4-(trifluoromethyl)cyclohexylamine moiety often involves Structure-Activity Relationship (SAR) studies to optimize the substitution pattern on the amine and other parts of the molecule to achieve desired potency and selectivity for a specific biological target.

Conclusion

Cis- and trans-4-(trifluoromethyl)cyclohexanamine are versatile and valuable building blocks for medicinal chemistry. Their distinct stereochemistry leads to different physicochemical properties and conformational preferences, which can be strategically exploited in drug design. While detailed experimental protocols and specific biological activity data for these parent compounds are not widely available in the public domain, the foundational knowledge of their synthesis, separation, and the conformational influence of the trifluoromethyl group provides a strong basis for their application in the development of novel therapeutics. Further research into the specific biological targets and pharmacological profiles of derivatives of these isomers is warranted and holds promise for the discovery of new and improved treatments for a range of diseases, particularly those affecting the central nervous system.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies towards the next generation of antidepressants. Part 4: derivatives of 4-(5-fluoro-1H-indol-3-yl)cyclohexylamine with affinity for the serotonin transporter and the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO1999047487A1 - Process for preparing 4-substituted cis-cyclohexylamines - Google Patents [patents.google.com]

- 4. JP2002506845A - Method for producing 4-substituted cis-cyclohexylamine - Google Patents [patents.google.com]

- 5. CZ2005230A3 - Novel synthesis process of trans-4-methylcyclohexylamine base and derived salts of trans-4-methylcyclohexylamine hydrochloride or pivalate usable as intermediates in the preparation of glimepiride antidiabetic - Google Patents [patents.google.com]

- 6. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 7. preparative HPLC - SiChem [sichem.de]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

The Advent and Evolution of Trifluoromethylated Amines: A Technical Guide for the Modern Chemist

Introduction

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. Its unique electronic properties—strong electron-withdrawing nature, high lipophilicity, and metabolic stability—can dramatically enhance the pharmacokinetic and pharmacodynamic profiles of parent molecules. Among the various classes of trifluoromethylated compounds, N-trifluoromethyl (N-CF₃) amines have historically been an underexplored yet highly promising functional group. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of trifluoromethylated amines, offering researchers, scientists, and drug development professionals a comprehensive resource on their synthesis and application.

A Historical Perspective: From Curiosity to Core Moiety

The journey of trifluoromethylated compounds in the life sciences began long before they became a staple in drug design. Early investigations into organofluorine chemistry laid the groundwork for the development of trifluoromethylated amines.

-

1892: Frédéric Swarts develops an early and foundational method for fluorination, reacting antimony fluoride with benzotrichloride to produce benzotrifluoride, demonstrating a viable pathway to C-CF₃ bonds.[1]

-

1927: The biological activity of trifluoromethyl compounds is first investigated by F. Lehmann, sparking initial interest in their potential physiological effects.[1]

-

Mid-1940s: Research into organofluorine compounds intensifies, driven by wartime projects and a growing recognition of fluorine's unique impact on molecular properties. [cite: 2 (from initial search)]

-

1958: A pivotal report by Lehmann on the relationship between the trifluoromethyl group and biological activity brings broader attention to trifluoromethylation from chemists and medicinal chemists.[2]

-

1984: A significant breakthrough in the synthesis of trifluoromethylated compounds occurs when Yagupolskii and co-workers develop the first effective electrophilic trifluoromethylating reagent, a diaryl(trifluoromethyl)sulfonium salt. This reagent successfully trifluoromethylates thiophenolates, opening the door for the development of "CF₃⁺" synthons.[1]

Despite these advances in C-CF₃ bond formation, the direct synthesis of N-CF₃ bonds remained a formidable challenge. Early methods were often harsh, lacked general applicability, and utilized hazardous reagents, limiting the exploration of N-trifluoromethyl amines in drug discovery. Furthermore, concerns about the hydrolytic stability of the N-CF₃ bond in aliphatic amines tempered enthusiasm.[3] However, the realization that N-trifluoromethyl azoles possess excellent aqueous stability has reinvigorated interest in this functional group.[3] The last two decades have witnessed the development of novel, milder, and more versatile synthetic methodologies that have made this once-elusive moiety readily accessible.

Synthetic Methodologies for N-Trifluoromethylation

The synthesis of trifluoromethylated amines can be broadly categorized by the nature of the trifluoromethylating agent and the reaction mechanism: electrophilic, nucleophilic, and radical.

Electrophilic N-Trifluoromethylation

This approach involves the reaction of an amine (as a nucleophile) with a reagent that acts as a source of an electrophilic trifluoromethyl group ("CF₃⁺"). This has become one of the most common strategies due to the commercial availability of powerful trifluoromethylating reagents.

Key Reagents:

-

Sulfonium Salts (Umemoto Reagents): Developed by Teruo Umemoto, these reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are highly effective and among the first commercially successful electrophilic trifluoromethylating agents.[1][4] Newer generations exhibit even greater reactivity.[5][6]

-

Hypervalent Iodine Reagents (Togni Reagents): Introduced by Antonio Togni's group, reagents like 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one are shelf-stable, crystalline solids that offer a mild and efficient means of trifluoromethylation for a wide range of nucleophiles, including amines and heterocycles.[7][8]

The general mechanism for electrophilic N-trifluoromethylation involves the nucleophilic attack of the amine's lone pair on the electron-deficient atom (sulfur or iodine) of the reagent, followed by the transfer of the trifluoromethyl group to the nitrogen atom.

Figure 1: General workflow for electrophilic N-trifluoromethylation.

Radical Trifluoromethylation and Photoredox Catalysis

Radical-based methods have emerged as a powerful alternative, often proceeding under mild conditions with high functional group tolerance. These reactions typically involve the generation of a trifluoromethyl radical (•CF₃), which can then be trapped by an amine or participate in more complex transformations.

Visible-light photoredox catalysis has revolutionized this area. In a typical cycle, a photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an iridium complex) is excited by light, enabling it to engage in single-electron transfer (SET) with a CF₃ source (like Umemoto's reagent, CF₃SO₂Cl, or CF₃I) to generate the •CF₃ radical. This radical can then add to an unsaturated system, such as an alkene, creating a carbon-centered radical that is subsequently trapped by an amine derivative.

Figure 2: Simplified mechanism for photoredox-catalyzed aminotrifluoromethylation.[9][10]

Nucleophilic Trifluoromethylation

This strategy employs a nucleophilic trifluoromethylating agent ("CF₃⁻" synthon) that reacts with an electrophilic nitrogen source. A prominent reagent in this class is trifluoromethyltrimethylsilane (TMSCF₃), known as the Ruppert-Prakash reagent. While direct reaction with amines is not typical, TMSCF₃ is highly effective for the trifluoromethylation of imines and their derivatives, which can then be reduced to the corresponding amines.[11]

Other Modern Methods

-

Umpolung Strategy: A novel one-pot protocol utilizes the bench-stable salt (Me₄N)SCF₃. In a formal umpolung (polarity inversion), the amine reacts with the SCF₃⁻ anion to form a thiocarbamoyl fluoride intermediate. Subsequent desulfurization-fluorination with AgF yields the N-CF₃ amine. This method is notable for its mild conditions, high yields, and simple purification. [cite: 7 (from initial search)]

Data Presentation: Comparison of Synthetic Methods

The efficiency of N-trifluoromethylation is highly dependent on the substrate, reagent, and reaction conditions. The following tables summarize representative data from the literature to allow for a comparison of different methodologies.

Table 1: Electrophilic N-Trifluoromethylation of Heterocycles

| Entry | Substrate (Amine/Azole) | Reagent | Conditions | Yield (%) | Reference |

| 1 | Indole | Togni Reagent I | Cu(OTf)₂, DCE, 80 °C, 12h | 85 | [7] |

| 2 | Pyrrole | Togni Reagent I | Cu(OTf)₂, DCE, 80 °C, 12h | 78 | [7] |

| 3 | Aniline | Umemoto Reagent IV | CH₂Cl₂, rt | 93 (ortho/para mixture) | [6] |

| 4 | 4-tert-Butylaniline | Umemoto Reagent IV | CH₂Cl₂, rt | 90 (ortho) | [6] |

| 5 | Caffeine | Umemoto Reagent IV | MeCN, hv (425 nm), rt | 71 | [6] |

Table 2: One-Pot N-Trifluoromethylation of Secondary Amines via Umpolung Strategy

| Entry | Substrate (Secondary Amine) | Conditions | Time (h) | Yield (%) | Reference |

| 1 | N-Methylaniline | (Me₄N)SCF₃, AgF, MeCN, 50 °C | 2 | 98 | [7 (from initial search)] |

| 2 | Dibenzylamine | (Me₄N)SCF₃, AgF, MeCN, 50 °C | 2 | 95 | [7 (from initial search)] |

| 3 | L-proline methyl ester (HCl salt) | (Me₄N)SCF₃, AgF, MeCN, 50 °C | 2 | 91 | [7 (from initial search)] |

| 4 | 4-Piperidinopiperidine | (Me₄N)SCF₃, AgF, MeCN, 50 °C | 2 | 81 | [7 (from initial search)] |

| 5 | Tetracaine | (Me₄N)SCF₃, AgF, MeCN, 50 °C | 2 | 97 | [7 (from initial search)] |

Table 3: Photoredox-Catalyzed Aminotrifluoromethylation of Alkenes

| Entry | Alkene | Amine Source | CF₃ Source | Catalyst / Conditions | Yield (%) | Reference |

| 1 | Styrene | Acetonitrile | Umemoto Reagent | [Ru(bpy)₃]²⁺, Blue LED, rt | 85 | [9] |

| 2 | 4-Chlorostyrene | Acetonitrile | Umemoto Reagent | [Ru(bpy)₃]²⁺, Blue LED, rt | 81 | [9] |

| 3 | 1-Octene | Acetonitrile | Umemoto Reagent | [Ru(bpy)₃]²⁺, Blue LED, rt | 75 | [9] |

| 4 | Styrene | TMSN₃ | Umemoto Reagent | [Ru(bpy)₃]²⁺, Blue LED, rt | 74 (azide product) | [10] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key N-trifluoromethylation reactions, adapted from published procedures.

Protocol 1: Electrophilic N-Trifluoromethylation of an Enamine using Togni Reagent I

This one-pot procedure describes the trifluoromethylation of an enamine followed by an intramolecular azirination.[12][13]

Figure 3: Experimental workflow for the synthesis of trifluoromethylated 2H-azirines.

Procedure:

-

To a solution of the enamine substrate (1.0 mmol) in 1,2-dichloroethane (DCE, 10 mL), add Togni Reagent I (1.2 mmol) and copper(I) iodide (CuI, 0.2 mmol) at room temperature.

-

Heat the reaction mixture to 60 °C. Monitor the consumption of the starting material by thin-layer chromatography (TLC).

-

Once the enamine is completely consumed, add iodosobenzene (PhIO, 1.5 mmol) to the reaction mixture.

-

Maintain the temperature at 60 °C and continue to monitor the reaction by TLC until the intermediate is consumed.

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of NaHCO₃ (30 mL).

-

Extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

-

Combine the organic layers, wash with saturated aqueous NaCl (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated 2H-azirine.[12]

Protocol 2: N-Trifluoromethylation of a β-Ketoester using Umemoto Reagent IV

This procedure details the trifluoromethylation of a carbon nucleophile, which is a common application for Umemoto reagents and illustrates the general setup.[5]

Procedure:

-

To a solution of α-acetyl-γ-butyrolactone (1.59 mmol) in anhydrous dimethylformamide (DMF, 4 mL), add sodium hydride (60% dispersion in mineral oil, 3.17 mmol) at room temperature. Stir for 15 minutes.

-

Cool the reaction mixture to -45 °C using an appropriate cooling bath.

-

Add Umemoto Reagent IV (1.90 mmol) to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Quench the reaction by carefully adding water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: ethyl acetate/hexane gradient) to yield the α-trifluoromethylated product.[5]

Protocol 3: Photoredox-Catalyzed Intermolecular Aminotrifluoromethylation of an Alkene

This general procedure is adapted from the work of Akita and others on the difunctionalization of C=C bonds.[9]

Procedure:

-

In a reaction vessel, combine the alkene (0.2 mmol), Umemoto's reagent (CF₃ source, 1.5 equiv.), and the photocatalyst --INVALID-LINK--₂ (1-2 mol%).

-

Add the amine source (e.g., acetonitrile as both solvent and nucleophile, 2.0 mL).

-

Degas the solution with argon or nitrogen for 10-15 minutes.

-

Irradiate the mixture with a blue LED lamp (or a compact fluorescent lamp) at room temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography to isolate the β-trifluoromethylamine product.

Conclusion and Future Outlook

The field of trifluoromethylated amines has transformed from a synthetic challenge into a vibrant area of research with profound implications for drug discovery and materials science. The development of robust electrophilic trifluoromethylating agents like the Umemoto and Togni reagents, coupled with the advent of mild, radical-based photoredox catalysis, has made the N-CF₃ moiety an accessible and attractive functional group for molecular design. The unique properties conferred by the N-CF₃ group—modulated basicity, increased metabolic stability, and altered lipophilicity—ensure that it will continue to be a valuable tool in the development of next-generation pharmaceuticals and advanced materials. Future research will likely focus on developing even more efficient, cost-effective, and enantioselective methods for the synthesis of chiral trifluoromethylated amines, further expanding the chemical space available to medicinal chemists.

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Umemoto Reagent I - Enamine [enamine.net]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Intermolecular Aminotrifluoromethylation of Alkenes by Visible-Light-Driven Photoredox Catalysis [organic-chemistry.org]

- 9. Photoredox-Induced Three-Component Azido- and Aminotrifluoromethylation of Alkenes [organic-chemistry.org]

- 10. α-Trifluoromethyl amine synthesis [organic-chemistry.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Intermolecular aminotrifluoromethylation of alkenes by visible-light-driven photoredox catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(Trifluoromethyl)cyclohexanamine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)cyclohexanamine is a versatile, fluorinated alicyclic amine that has garnered significant attention in medicinal chemistry. Its unique structural and physicochemical properties, conferred by the trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] This technical guide provides a comprehensive review of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of Fatty Acid Amide Hydrolase (FAAH) inhibitors.

Physicochemical Properties

This compound exists as a mixture of cis and trans isomers. It is a colorless to light yellow liquid with a molecular weight of 167.18 g/mol and a molecular formula of C7H12F3N.[2] The presence of the trifluoromethyl group significantly impacts its lipophilicity and electronic properties, which are key considerations in drug design.

| Property | Value | Reference |

| Molecular Formula | C7H12F3N | [2] |

| Molecular Weight | 167.18 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 71 °C / 28 mmHg | [2] |

| Density | 1.15 g/mL | [2] |

| Refractive Index | n20D 1.4 | [2] |

| CAS Number | 58665-70-6 (cis- and trans- mixture) | [2] |

Synthesis of this compound

The primary synthetic route to this compound involves the catalytic hydrogenation of 4-(trifluoromethyl)aniline. This method can produce both cis and trans isomers, and the ratio can be influenced by the choice of catalyst and reaction conditions.

Experimental Protocol: Catalytic Hydrogenation of 4-(Trifluoromethyl)aniline

Objective: To synthesize this compound via the reduction of 4-(trifluoromethyl)aniline.

Materials:

-

4-(Trifluoromethyl)aniline

-

Rhodium on alumina catalyst (5%)

-

Ethanol (solvent)

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

In a high-pressure reaction vessel, dissolve 4-(trifluoromethyl)aniline in ethanol.

-

Add the 5% rhodium on alumina catalyst to the solution. The catalyst loading is typically around 5-10 mol% relative to the substrate.

-

Seal the reactor and purge with nitrogen gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 500-1000 psi).

-

Heat the reaction mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product, a mixture of cis- and trans-4-(trifluoromethyl)cyclohexanamine, can be purified by fractional distillation or column chromatography.

Expected Yield: The overall yield of the hydrogenation reaction is typically in the range of 80-95%, with the ratio of cis to trans isomers depending on the specific catalyst and conditions used.

Applications in Drug Development: FAAH Inhibitors

This compound is a crucial structural motif in a class of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a serine hydrolase that plays a key role in the endocannabinoid system by degrading the endogenous cannabinoid anandamide.[3] Inhibition of FAAH leads to increased levels of anandamide, which in turn modulates cannabinoid receptors (primarily CB1) to produce analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct CB1 agonists.[4][5]

Structure-Activity Relationship (SAR) Studies

SAR studies on piperidine and piperazine urea-based FAAH inhibitors have highlighted the importance of the substituent on the cyclohexyl ring. The trifluoromethyl group at the 4-position has been shown to be beneficial for potency and selectivity.[6][7] For instance, the potent and selective FAAH inhibitor PF-04457845 and its analogs incorporate a piperidine ring, which can be considered a derivative of the cyclohexylamine scaffold.[8][9] The trifluoromethyl group is thought to occupy a hydrophobic pocket in the active site of the FAAH enzyme, contributing to the overall binding affinity.

| Compound | Structure | FAAH IC50 (nM) | Reference |

| PF-04457845 | N-pyridazin-3-yl-4-((3-((5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)methyl)piperidine-1-carboxamide | 7.2 (human) | [9] |

| URB597 | [3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | 4.6 | [4] |

Note: While URB597 contains a cyclohexylcarbamate moiety, it demonstrates the utility of the cyclohexyl scaffold in FAAH inhibitors.

FAAH Signaling Pathway

The inhibition of FAAH by compounds containing the this compound moiety initiates a cascade of events within the endocannabinoid signaling pathway. A simplified representation of this pathway is depicted below.

Caption: FAAH Inhibition and Downstream Signaling.

Experimental Workflow for FAAH Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound against FAAH.

Caption: Workflow for FAAH Inhibition Assay.

Conclusion

This compound is a valuable and versatile building block in drug discovery, particularly for the development of FAAH inhibitors. Its synthesis via catalytic hydrogenation of 4-(trifluoromethyl)aniline is a well-established method. The incorporation of this moiety into small molecules has been shown to impart potent and selective inhibitory activity against FAAH, a key enzyme in the endocannabinoid system. The continued exploration of derivatives of this compound holds promise for the development of novel therapeutics for a range of disorders, including pain, anxiety, and inflammation.

References

- 1. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PF 04457845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]

- 9. selleckchem.com [selleckchem.com]

Spectroscopic Profile of 4-(Trifluoromethyl)cyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile fluorinated building block, 4-(Trifluoromethyl)cyclohexanamine. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This document presents available spectroscopic data (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry) in a structured format, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that this compound exists as a mixture of cis and trans isomers, which may influence the observed spectra. The data presented here represents a general profile, and isomer-specific assignments may require further analytical work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.5 - 3.0 | m | 1H | CH-NH2 |

| ~1.8 - 2.2 | m | 1H | CH-CF3 |

| ~1.2 - 1.8 | m | 8H | Cyclohexyl CH2 |

| ~1.1 | br s | 2H | NH2 |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~125 (q, J ≈ 280 Hz) | CF3 |

| ~49 | CH-NH2 |

| ~40 (q, J ≈ 25 Hz) | CH-CF3 |

| ~30 | Cyclohexyl CH2 |

| ~28 | Cyclohexyl CH2 |

Note: Predicted data is based on computational models and analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Wavenumber (cm-1) | Intensity | Assignment |

| 3300 - 3500 | Medium, Sharp (doublet) | N-H stretch (primary amine) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| 1590 - 1650 | Medium | N-H bend (scissoring) |

| 1050 - 1350 | Strong | C-F stretch |

| 1000 - 1250 | Medium | C-N stretch |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C7H12F3N |

| Molecular Weight | 167.17 g/mol |

| Exact Mass | 167.0922 u |

| Predicted [M+H]+ | 168.0995 |

Note: Fragmentation patterns will be dependent on the ionization technique used.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated chloroform (CDCl3) or Deuterated methanol (CD3OD)

-

NMR tubes

-

Pipettes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

-

Instrumentation Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (1H or 13C).

-

-

1H NMR Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the residual solvent peak (e.g., CDCl3 at 7.26 ppm).

-

-

13C NMR Acquisition:

-

Acquire a proton-decoupled 13C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Process the data similarly to the 1H spectrum and reference it to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with a liquid sample holder (e.g., NaCl or KBr plates)

-

Pipette

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty sample holder to subtract atmospheric and instrumental interferences.

-

Sample Application: As this compound is a liquid, place a small drop directly onto one of the salt plates. Place the second plate on top to create a thin film.

-

Data Acquisition:

-

Place the sample holder in the spectrometer's sample compartment.

-

Acquire the IR spectrum, typically over a range of 4000-400 cm-1.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-